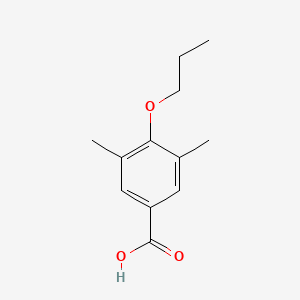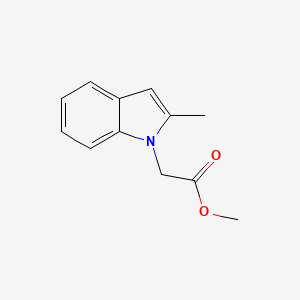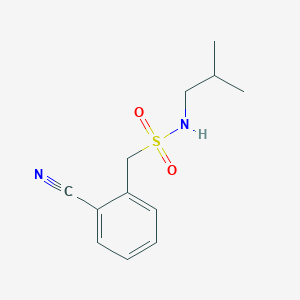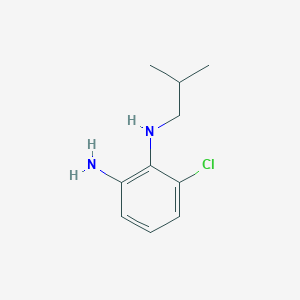![molecular formula C4Br2N2S2 B3204745 2,5-Dibromothiazolo[5,4-d]thiazole CAS No. 1040390-19-9](/img/structure/B3204745.png)
2,5-Dibromothiazolo[5,4-d]thiazole
Overview
Description
2,5-Dibromothiazolo[5,4-d]thiazole is a halogenated derivative of the thiazolo[5,4-d]thiazole ring system. This compound is characterized by its planar structure and strong π-stacking interactions in the solid state . It is an electron-deficient heterocycle with high oxidative stability, making it a valuable building block in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dibromothiazolo[5,4-d]thiazole typically involves direct electrophilic aromatic substitution reactions. The bromination of thiazolo[5,4-d]thiazole can be achieved using N-halopyridine as the electrophile . The reaction is catalyzed by pyridine and can be carried out under mild conditions. Theoretical studies suggest that the direct C-halogenation is the favored mechanism .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromothiazolo[5,4-d]thiazole primarily undergoes electrophilic aromatic substitution reactions. It can also participate in nucleophilic substitution reactions due to the electron-deficient nature of the thiazole ring .
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: N-halopyridine as the electrophile, pyridine as the catalyst.
Nucleophilic Substitution: Various nucleophiles can be used to replace the bromine atoms under appropriate conditions.
Major Products: The major products formed from these reactions include mono- and di-substituted derivatives of thiazolo[5,4-d]thiazole .
Scientific Research Applications
2,5-Dibromothiazolo[5,4-d]thiazole has found applications in various fields due to its unique properties:
Mechanism of Action
The mechanism by which 2,5-Dibromothiazolo[5,4-d]thiazole exerts its effects is primarily through its electron-deficient nature, which allows it to participate in various chemical reactions. The compound can activate or inhibit biochemical pathways by interacting with molecular targets such as enzymes and receptors . Its high oxidative stability and strong π-stacking interactions also contribute to its effectiveness in electronic applications .
Comparison with Similar Compounds
2-Bromothiazolo[5,4-d]thiazole: A mono-brominated derivative with similar properties but lower reactivity compared to the di-brominated compound.
Thiazolo[5,4-d]thiazole: The parent compound without halogenation, which has lower electron deficiency and oxidative stability.
Uniqueness: 2,5-Dibromothiazolo[5,4-d]thiazole stands out due to its enhanced reactivity towards further halogenation and its strong π-stacking interactions, making it highly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
2,5-dibromo-[1,3]thiazolo[5,4-d][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2N2S2/c5-3-7-1-2(10-3)8-4(6)9-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUPZGGVRIRXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(S1)Br)SC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3204662.png)
![[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B3204670.png)


![2-iodo-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B3204690.png)




![2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B3204750.png)
![6-(3-methoxyphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3204753.png)
![6-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3204758.png)
![6-(4-ethoxyphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3204766.png)
![2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B3204774.png)
